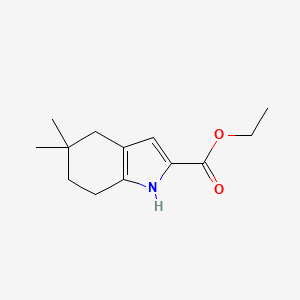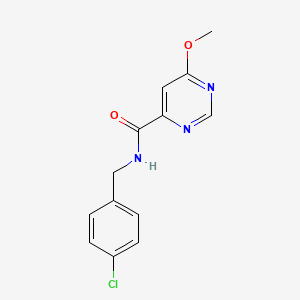
N-(4-chlorobenzyl)-6-methoxypyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-chlorobenzyl)-4-methoxybenzamide” is a compound with the linear formula C15H14ClNO2 . It’s related to “4-Chlorobenzoic acid”, an organic compound with the molecular formula ClC6H4CO2H .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with sodium hydride or other bases . For example, the compound “5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine” was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as 1H NMR, 13C NMR, HRMS and single-crystal X-ray diffraction .Chemical Reactions Analysis
The oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde in 0.3 mol dm −3 H2SO4 medium is a very slow process and the reaction takes a long time for its completion .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, “4-Chlorobenzyl chloride” has a flash point of 108 °C .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis of Novel Compounds : A study outlined the synthesis of novel heterocyclic compounds derived from visnagenone–ethylacetate or khellinone–ethylacetate, demonstrating potential anti-inflammatory and analgesic activities. The synthesized compounds showed significant inhibitory activity on COX-2 selectivity, along with notable analgesic and anti-inflammatory effects, suggesting their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Potential Kinase Inhibitors : Research into the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which are seen in various anticancer agents, highlights the compound's role in discovering kinase inhibitors. This study underscores the importance of such compounds in the development of anticancer therapeutics (Wada et al., 2012).
Marine-sourced Natural Product Synthesis : The efficient synthesis of 4‐Amino‐N‐(2,6‐dioxo‐1,2,3,6‐tetrahydro‐4‐pyrimidinyl) benzamide, a compound with antibacterial properties derived from marine sources, exemplifies the compound's relevance in drug development. The study illustrates the challenges and strategies in synthesizing such compounds, contributing to the field of antibacterial drug discovery (Joshi & Dodge, 2021).
Chemical Properties and Synthesis Techniques
Synthetic Approaches : Explorations into the synthesis techniques for related pyrimidine compounds provide insights into the chemical properties and potential applications of N-(4-chlorobenzyl)-6-methoxypyrimidine-4-carboxamide. Studies detail methods for creating pyrimidine N-oxides from carboxamide oximes, demonstrating the versatility of pyrimidine compounds in chemical synthesis (Mlakar et al., 1998).
Antiviral Activity : Research on 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which share a structural motif with the compound , reveals their potential antiviral activity. This highlights the broader application of pyrimidine derivatives in developing treatments for viral infections (Hocková et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-12-6-11(16-8-17-12)13(18)15-7-9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBNULFRVFYROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2704056.png)
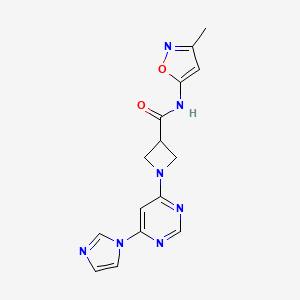
![N-(4-chlorophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2704058.png)

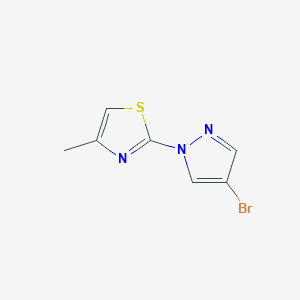
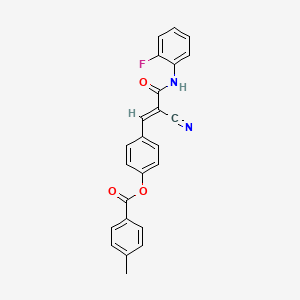
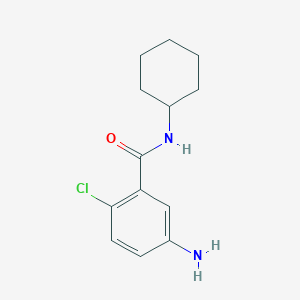
![4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2704067.png)
![Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2704071.png)
![2-[3-(2-Methoxyphenyl)-4-oxochromen-7-yl]oxyacetamide](/img/structure/B2704072.png)
